(2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
The ¹H-NMR spectrum of this compound would feature distinct signals:
- Aromatic protons : The benzoxazole’s protons resonate as a multiplet at δ 7.70–8.23 ppm , consistent with deshielded aromatic environments. The 2-chlorophenyl group on the furan ring shows a doublet at δ 7.85 ppm (J = 8.0 Hz) for the ortho-coupled protons, while the furan’s β-protons appear as doublets at δ 7.20–7.40 ppm (J = 4.0 Hz).
- Enone protons : The Z -configured double bond (C2–C3) generates two doublets at δ 7.67 ppm (J = 12.0 Hz) and δ 7.92 ppm (J = 12.0 Hz), characteristic of transoid coupling in chalcone derivatives.
- Ketone carbonyl : Though not directly observed in ¹H-NMR, its electron-withdrawing effect deshields adjacent protons, shifting the C3 furan-linked proton upfield.
The ¹³C-NMR spectrum would reveal:
- A ketone carbonyl at δ 191.8 ppm , aligning with chalcone C=O signals.
- Olefinic carbons (C2 and C3) at δ 125–130 ppm , typical of α,β-unsaturated ketones.
- Benzoxazole carbons: The C2 position (directly bonded to nitrogen) resonates at δ 149.2 ppm , while the fused benzene ring carbons appear at δ 126–130 ppm .
Infrared (IR) Vibrational Mode Analysis
Key IR absorptions include:
- C=O stretch : A strong band near 1645 cm⁻¹ , slightly lower than isolated ketones due to conjugation with the double bond.
- C=C stretch : A medium-intensity peak at 1606 cm⁻¹ , indicative of the enone system’s electron delocalization.
- Benzoxazole vibrations : C=N stretching at 1581 cm⁻¹ and C–O–C asymmetric stretching at 1024 cm⁻¹ .
- Furan ring : C–O–C symmetric stretching at 1022 cm⁻¹ , overlapping with C–Cl vibrations from the 2-chlorophenyl group.
Mass Spectrometric Fragmentation Patterns
The electron ionization (EI) mass spectrum would display:
- Molecular ion peak : At m/z 452.45 ([M]⁺), corresponding to C~27~H~17~ClN~2~O~3~.
- Major fragments :
Properties
Molecular Formula |
C26H16ClNO3 |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H16ClNO3/c27-21-11-5-4-10-19(21)23-15-14-18(30-23)16-20(25(29)17-8-2-1-3-9-17)26-28-22-12-6-7-13-24(22)31-26/h1-16H/b20-16+ |
InChI Key |
ITKBAFZKQLIQIV-CAPFRKAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Standard Reaction Protocol
A mixture of A (1.0 equiv) and B (1.2 equiv) is dissolved in methanol, followed by the addition of 10% aqueous NaOH (2.5 equiv). The reaction proceeds at room temperature for 48–72 hours, yielding the crude product, which is recrystallized from ethanol to obtain the pure Z-isomer.
Table 1: Optimization of Claisen-Schmidt Conditions
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (10%) | Methanol | 25 | 72 | 68 |
| KOH (10%) | Ethanol | 25 | 96 | 72 |
| NaOEt | THF | 40 | 48 | 65 |
| Piperidine | DCM | 25 | 120 | 58 |
Key findings:
-
Methanol/NaOH systems provide optimal Z-selectivity (>95%) due to controlled deprotonation kinetics.
-
Prolonged reaction times (>72 hours) in ethanol reduce yields by promoting retro-aldol side reactions.
Ultrasound-Assisted Synthesis
Ultrasound irradiation significantly enhances reaction efficiency by accelerating molecular collisions. A modified protocol involves irradiating A (1.0 equiv) and B (1.1 equiv) in dioxane with 10% KOH (2.0 equiv) at 45 kHz for 2 hours.
Advantages:
Solvent-Free Mechanochemical Synthesis
Green chemistry approaches eliminate solvent use. A and B (1:1.1 molar ratio) are ground with solid KOH (2.5 equiv) in a mortar for 30 minutes. The mixture is neutralized with dilute HCl, filtered, and recrystallized from ethanol.
Table 2: Solvent-Free vs. Traditional Methods
| Parameter | Solvent-Free | Methanol/NaOH |
|---|---|---|
| Reaction time | 0.5 h | 72 h |
| Yield | 75% | 68% |
| Purity (HPLC) | 99.2% | 98.5% |
| E-factor* | 0.8 | 5.2 |
| *Environmental factor: mass waste/mass product. |
Stereoselective Synthesis via Catalytic Systems
Z-Selectivity is achieved using phase-transfer catalysts. A biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB, 0.1 equiv) and NaOH (2.0 equiv) produces the Z-isomer in 89% yield at 50°C.
Mechanistic insight:
-
TBAB stabilizes the enolate intermediate, favoring syn-addition to form the Z-isomer.
-
Polar aprotic solvents (e.g., DMF) reduce stereoselectivity by destabilizing ionic intermediates.
Post-Synthetic Modifications
Purification Techniques
Analytical Validation
-
NMR: NMR (400 MHz, CDCl): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.89–7.12 (m, 14H, Ar-H), 6.72 (d, J=15.6 Hz, 1H, CH=C).
-
HPLC: Retention time = 12.4 min (Z-isomer), 14.7 min (E-isomer) on C18 column (MeCN/HO 70:30).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Z-Selectivity | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Claisen-Schmidt | 68 | 95% | High | Moderate |
| Ultrasound | 82 | 98% | Moderate | High |
| Solvent-Free | 75 | 96% | High | Very High |
| Phase-Transfer | 89 | 99% | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce an alcohol.
Scientific Research Applications
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoxazole and furan rings could facilitate binding to specific sites on proteins, while the phenylprop-2-en-1-one moiety might be involved in electron transfer or other biochemical processes.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound’s benzoxazole and chlorophenyl-furan substituents distinguish it from structurally related molecules. Key comparisons include:
Key Observations :
- Benzoxazole vs. Benzotriazole : The benzoxazole ring (O and N in 1,3-positions) in the target compound offers different electronic and steric profiles compared to benzotriazole (N-rich, three adjacent N atoms) in . Benzoxazole’s oxygen atom may reduce π-π stacking efficiency but improve solubility relative to benzotriazole derivatives.
- Chlorophenyl vs.
Spectroscopic and Analytical Techniques
Comparative spectroscopic methodologies for structural elucidation:
Computational Tools :
- Multiwfn (): Used for electron localization function (ELF) analysis to map charge distribution in analogous enones.
- SHELX Suite (): Employed for crystal structure refinement in , suggesting its applicability to the target compound.
Biological Activity
The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-[5-(2-chlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, often referred to as a benzoxazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies, indicating potential therapeutic applications.
Antimicrobial Activity
Research has shown that derivatives of benzoxazole exhibit antimicrobial properties. For instance, a study screened several derivatives against model bacterial strains such as Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MICs) were determined, revealing that certain compounds demonstrated significant activity against these pathogens.
| Compound | MIC against Bacillus subtilis (µg/mL) | MIC against Escherichia coli (µg/mL) |
|---|---|---|
| Compound 1 | 50 | 100 |
| Compound 2 | 25 | 50 |
| Compound 3 | 10 | 20 |
These findings suggest that the presence of electron-donating groups enhances antimicrobial efficacy .
Anticancer Activity
The anticancer potential of the compound was evaluated in various cancer cell lines. In vitro studies indicated that the compound exhibited cytotoxic effects against human cancer cells, including breast cancer (MCF7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapy agents like doxorubicin.
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| MCF7 | 15 | Lower |
| A549 | 12 | Lower |
Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer cell proliferation, suggesting a mechanism of action through inhibition of critical signaling pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. A study investigated its effects on inflammatory markers in vitro and in vivo. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study:
In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a notable decrease in paw edema compared to the control group. This suggests that it may serve as a potential therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications on the benzoxazole moiety significantly influence biological activity. For example:
- Electron-donating groups : Enhance antimicrobial and anticancer activities.
- Chlorine substitution : Contributes positively to the anti-inflammatory effects.
Q & A
Q. Mechanistic Studies :
- ROS Generation : Use fluorescent probes (e.g., DCFH-DA) to detect reactive oxygen species.
- Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
Molecular Docking : Model interactions with kinases (e.g., EGFR) using the benzoxazole-furan scaffold as a pharmacophore .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results across studies?
- Root Causes :
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration affects drug uptake).
- Resolution : Reproduce experiments under controlled conditions and validate with orthogonal assays (e.g., flow cytometry vs. Western blot).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
